N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide
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Overview
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzamide moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclohexyl intermediate: This step involves the reaction of tert-butylcyclohexane with a cyanating agent under controlled conditions to introduce the cyano group.
Introduction of the benzamide moiety: The intermediate is then reacted with 4-fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and cyano groups, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity through binding interactions. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluorobenzamide: Similar structure but lacks the methoxyethoxy group.
N-(4-tert-butyl-1-cyanocyclohexyl)-3-[(2-methoxyethoxy)methyl]benzamide: Similar structure but with a different substitution pattern on the benzamide ring.
Uniqueness
N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-[(2-methoxyethoxy)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethoxy group, in particular, enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-4-fluoro-3-(2-methoxyethoxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN2O3/c1-21(2,3)18-7-9-22(15-24,10-8-18)25-20(26)16-5-6-19(23)17(13-16)14-28-12-11-27-4/h5-6,13,18H,7-12,14H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYURANTSPEIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=CC(=C(C=C2)F)COCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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